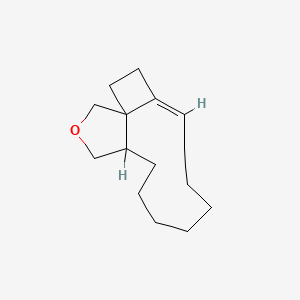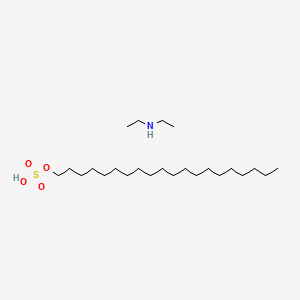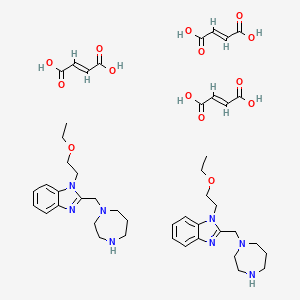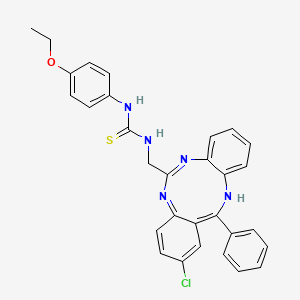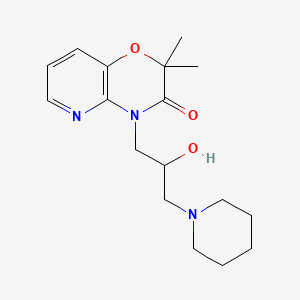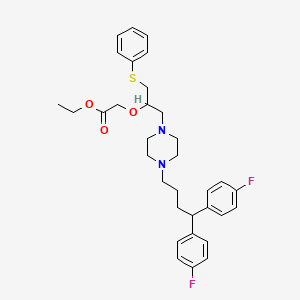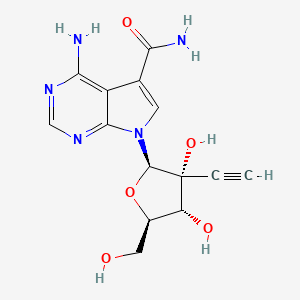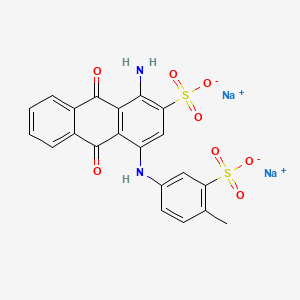
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-methyl-3-sulfophenyl)amino)-9,10-dioxo-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-methyl-3-sulfophenyl)amino)-9,10-dioxo-, disodium salt is a complex organic compound. It is characterized by its anthracene backbone, sulfonic acid groups, and amino functionalities. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-methyl-3-sulfophenyl)amino)-9,10-dioxo-, disodium salt typically involves multiple steps:
Formation of the Anthracene Backbone: The anthracene backbone is synthesized through a series of cyclization reactions.
Amination: Amino groups are introduced through amination reactions, often using amines and catalysts.
Final Assembly: The final compound is assembled through coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in stages.
Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Reduced derivatives with fewer oxygen functionalities.
Substitution Products: Compounds with different functional groups replacing the original ones.
科学的研究の応用
Chemistry
Dye Synthesis: Used as an intermediate in the synthesis of various dyes.
Analytical Chemistry: Employed in analytical techniques for detecting specific ions or molecules.
Biology
Biological Staining: Utilized in staining biological samples for microscopy.
Biochemical Assays: Acts as a reagent in biochemical assays to detect specific enzymes or proteins.
Medicine
Pharmaceutical Research: Investigated for potential therapeutic applications.
Diagnostic Tools: Used in the development of diagnostic tools for medical imaging.
Industry
Textile Industry: Applied in the dyeing of fabrics.
Chemical Manufacturing: Used as a precursor in the synthesis of other chemical compounds.
作用機序
The mechanism of action of this compound involves:
Molecular Targets: Interacting with specific molecular targets such as enzymes or receptors.
Pathways Involved: Modulating biochemical pathways, leading to desired effects.
類似化合物との比較
Similar Compounds
- 1-Anthracenesulfonic acid, 2-amino-9,10-dihydro-4-((4-methyl-3-sulfophenyl)amino)-9,10-dioxo-, disodium salt
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-methyl-4-sulfophenyl)amino)-9,10-dioxo-, disodium salt
Uniqueness
- Functional Group Arrangement : The unique arrangement of functional groups in 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-methyl-3-sulfophenyl)amino)-9,10-dioxo-, disodium salt gives it distinct chemical properties.
- Reactivity : Its reactivity profile differs from similar compounds, making it suitable for specific applications.
特性
CAS番号 |
77847-18-8 |
|---|---|
分子式 |
C21H14N2Na2O8S2 |
分子量 |
532.5 g/mol |
IUPAC名 |
disodium;1-amino-4-(4-methyl-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C21H16N2O8S2.2Na/c1-10-6-7-11(8-15(10)32(26,27)28)23-14-9-16(33(29,30)31)19(22)18-17(14)20(24)12-4-2-3-5-13(12)21(18)25;;/h2-9,23H,22H2,1H3,(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |
InChIキー |
AZSFXMVFSHEUTL-UHFFFAOYSA-L |
正規SMILES |
CC1=C(C=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


